N-(4-Azidobenzoyl)putrescine

Description

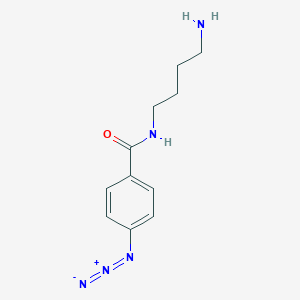

Structure

3D Structure

Properties

CAS No. |

143693-47-4 |

|---|---|

Molecular Formula |

C11H15N5O |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-(4-aminobutyl)-4-azidobenzamide |

InChI |

InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |

InChI Key |

NNPASHXQOFJAKY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |

Other CAS No. |

143693-47-4 |

Synonyms |

N-(4-azidobenzoyl)putrescine |

Origin of Product |

United States |

Synthesis and Functional Design of N 4 Azidobenzoyl Putrescine for Research Applications

Chemical Synthesis Pathways for N-(4-Azidobenzoyl)putrescine

The synthesis of this compound is achieved through a targeted chemical pathway designed to link the photoactivatable 4-azidobenzoyl moiety to the primary amine of putrescine. A common and effective method involves the use of an activated N-hydroxysuccinimide (NHS) ester of 4-azidobenzoic acid. This approach is favored for its high efficiency and specificity in forming stable amide bonds with primary amines under mild conditions.

A plausible and widely utilized synthetic route is the reaction of N-hydroxysuccinimidyl-4-azidobenzoate with putrescine. In this reaction, the NHS ester serves as an excellent leaving group, facilitating the nucleophilic attack by one of the primary amino groups of putrescine. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF), to ensure the solubility of the reactants and to prevent side reactions with the solvent. An excess of putrescine can be used to favor the mono-acylated product and minimize the formation of the di-acylated byproduct.

The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the desired product, this compound, can be purified from the reaction mixture using column chromatography. The final product is typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | 4-Azidobenzoic acid, N-hydroxysuccinimide | Dicyclohexylcarbodiimide (DCC) or similar coupling agent, Dichloromethane (DCM) or Tetrahydrofuran (THF) | Formation of N-hydroxysuccinimidyl-4-azidobenzoate (NHS-azide) |

| 2 | N-hydroxysuccinimidyl-4-azidobenzoate, Putrescine | Dimethylformamide (DMF) or similar aprotic polar solvent, Triethylamine (optional, as a base) | Amide bond formation to yield this compound |

Bioconjugation Strategies for Site-Specific Labeling with this compound

The utility of this compound as a research tool lies in its ability to be incorporated into biological macromolecules, particularly proteins. This allows for the subsequent identification of binding partners through photo-crosslinking.

Transglutaminase-Mediated Incorporation into Target Proteins

Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. Importantly, TGases can also utilize primary amines, such as the free amino group of this compound, as substrates. This enzymatic activity provides a powerful method for the site-specific incorporation of the photoactivatable probe into proteins that are known substrates of transglutaminase.

The process involves incubating the target protein, which contains accessible glutamine residues, with transglutaminase and this compound. The enzyme recognizes the putrescine moiety of the probe and catalyzes its covalent attachment to the glutamine residues of the target protein. This results in a modified protein that now carries the photoactivatable 4-azidobenzoyl group. The specificity of this labeling is dictated by the substrate specificity of the transglutaminase enzyme, allowing for targeted modification. Research has shown that various putrescine-polysaccharide conjugates can act as effective acyl acceptor transglutaminase substrates, indicating the feasibility of using putrescine derivatives like this compound for this purpose.

General Principles of Covalent Attachment in Probe Development

The development of chemical probes like this compound relies on the principle of bifunctionality. One functional group, in this case, the putrescine moiety, provides the biological targeting or recognition element. The other functional group, the 4-azidobenzoyl group, is the reactive entity that allows for covalent attachment to interacting molecules upon a specific trigger, which in this case is UV light.

Upon irradiation with UV light (typically around 254-270 nm), the aryl azide (B81097) group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into nearby C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent crosslink. This "photoaffinity labeling" technique is a powerful tool for identifying transient or weak interactions between a probe and its biological target, as the covalent bond permanently captures the interaction.

Rational Design Considerations for Photoactivatable Polyamines

The design of photoactivatable polyamines like this compound involves several key considerations to ensure their effectiveness as research probes:

Biological Recognition: The polyamine backbone is crucial for recognition by polyamine binding sites on proteins or for uptake by polyamine transport systems. The length and structure of the polyamine chain can be varied to target different biological processes.

Photoactivatable Group: The choice of the photoactivatable group is critical. Aryl azides are commonly used due to their relative stability in the dark and their high reactivity upon photolysis. The position of the azide group on the aromatic ring can influence its photoreactivity.

Linker Region: The linker connecting the polyamine to the photoactivatable group should be designed to minimize steric hindrance and maintain the biological activity of the polyamine. In this compound, the amide bond serves as a stable and relatively simple linker.

Reporter Tag Compatibility: For downstream detection and identification of crosslinked proteins, the probe can be designed to include a reporter tag, such as a biotin (B1667282) or a fluorescent dye. Alternatively, the azide group itself can be used for "click chemistry" ligation to a reporter tag after photo-crosslinking.

Applications of N 4 Azidobenzoyl Putrescine in Elucidating Protein Structures and Interactions

Principles and Mechanisms of Photoaffinity Cross-linking by N-(4-Azidobenzoyl)putrescine

This compound is a heterobifunctional cross-linking agent. It possesses two reactive moieties connected by a spacer arm. One end of the molecule is a putrescine group, which can be enzymatically incorporated into a protein. The other end is a photo-reactive 4-azidobenzoyl group.

The primary amine of the putrescine moiety can be covalently linked to a specific glutamine residue in a target protein through the action of transglutaminase. This enzyme catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of various substrates, including putrescine. This enzymatic incorporation ensures the site-specific placement of the cross-linker.

The 4-azidobenzoyl group remains inert until it is activated by ultraviolet (UV) light. Upon photolysis, the aryl azide (B81097) group is converted into a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into covalent bonds, such as C-H and N-H bonds, of nearby amino acid residues, resulting in the formation of a stable covalent cross-link. The distance between the incorporated glutamine and the cross-linked residue is determined by the length of the spacer arm of this compound.

Identification of Intermolecular Cross-linking Sites in Protein Assemblies

A significant application of this compound has been in the detailed characterization of the structure of F-actin, the filamentous form of the protein actin.

Characterization of Gln-41 to Lys-113 Cross-link in F-actin

In a seminal study, this compound was utilized to identify a specific intermolecular contact point in F-actin. The reagent was first enzymatically attached to Gln-41 of G-actin (the monomeric form) using guinea pig liver transglutaminase. nih.gov The labeled G-actin was then polymerized to form F-actin. Subsequent irradiation with UV light initiated the cross-linking reaction.

Through peptide mapping and mass spectrometry analysis of the cross-linked F-actin, a covalent linkage was identified between Gln-41 of one actin monomer and Lys-113 of an adjacent actin monomer. nih.gov This finding provided direct evidence for the proximity of these two residues in the F-actin filament, with the γ-carboxyl group of Gln-41 being within approximately 10.7 Å of the side chain of Lys-113 in the neighboring monomer. nih.gov

Investigation of Inter-monomer Contacts in Actin Filaments

The successful identification of the Gln-41 to Lys-113 cross-link provided crucial spatial constraints that were used to validate and refine atomic models of the F-actin filament. nih.gov The experimental data obtained using this compound were consistent with the then-proposed models of the actin filament, lending significant support to their accuracy. nih.gov This work demonstrated the power of site-specific photoaffinity cross-linking in elucidating the intricate details of macromolecular assemblies.

Extension to Other Protein-Protein Interaction Networks

While the application of this compound has been extensively documented in the study of F-actin, its use in characterizing other protein-protein interaction networks is not as widely reported in the available scientific literature. However, the principles of its application are broadly transferable to other protein systems. The primary requirement is the presence of a suitable glutamine residue that can be specifically modified by transglutaminase and is located in a region of interest for studying protein interactions. In principle, this reagent could be used to map the interfaces of various protein complexes, provided these conditions are met.

Probing Intramolecular Protein Conformations and Dynamics with this compound

The use of this compound for probing intramolecular protein conformations and dynamics is not extensively described in published research. Theoretically, if the putrescine moiety is incorporated at a specific glutamine residue, the photo-reactive azido (B1232118) group could form a cross-link with another residue within the same polypeptide chain upon UV activation. The identification of such an intramolecular cross-link would provide distance constraints that could help to define the protein's three-dimensional structure or to detect conformational changes. However, specific examples of this application for this compound are not readily found in the scientific literature.

Analysis of Ligand Binding Interfaces and Allosteric Modulation

The application of this compound in the direct analysis of ligand binding interfaces and allosteric modulation has not been a primary focus of the research available. Photoaffinity labeling is a well-established technique for identifying ligand binding sites, where a photoreactive group is typically part of the ligand itself. While this compound is a photo-reactive molecule, its utility in this context would depend on its ability to mimic a natural ligand or to be incorporated in a way that the azido group is positioned within a binding pocket. There is no significant evidence in the literature to suggest its widespread use for these specific applications. The principles of photoaffinity labeling, however, are used to study allosteric modulation by designing photo-reactive analogs of allosteric modulators to identify their binding sites.

N 4 Azidobenzoyl Putrescine in Studies of Cellular and Molecular Processes

Contribution to Understanding Cytoskeletal Dynamics and Regulation

N-(4-Azidobenzoyl)putrescine has served as a valuable tool in elucidating the intricate dynamics of the cytoskeleton, a complex network of protein filaments crucial for cell shape, division, and motility. Its utility stems from its bifunctional nature, combining a photoactivatable azido (B1232118) group with a putrescine moiety, which can be incorporated into proteins.

Insights into Actin Polymerization and Filament Stability

This compound has been instrumental in providing high-resolution insights into the structure and interactions of actin filaments, the primary components of the microfilament system. A notable study utilized this compound to probe the spatial arrangement of actin monomers within a filament.

In this research, this compound was covalently attached to G-actin, the globular monomeric form of actin, through the action of transglutaminase. This enzyme specifically catalyzes the formation of an isopeptide bond between the putrescine portion of the probe and a glutamine residue on the target protein. Subsequent polymerization of the labeled G-actin into F-actin, the filamentous form, and photoactivation of the azido group induced covalent cross-linking between adjacent actin monomers within the filament.

Through meticulous protein digestion and mass spectrometry analysis, the cross-linked residues were identified as glutamine-41 (Gln-41) of one actin monomer and lysine-113 (Lys-113) of an adjacent monomer. nih.gov This finding provided direct evidence for the close proximity of these two residues in the F-actin structure, contributing a critical piece of data for refining computational models of the actin filament.

Interactive Data Table: Cross-linking of F-actin by this compound

| Feature | Description | Reference |

| Compound | This compound | nih.gov |

| Target Protein | G-actin | nih.gov |

| Incorporation Method | Transglutaminase-mediated | nih.gov |

| Cross-linked Residues | Gln-41 and Lys-113 | nih.gov |

| Significance | Provided spatial constraints for F-actin structural models. | nih.gov |

Examination of Microtubule Dynamics and Associated Proteins

While direct studies employing this compound to investigate microtubule dynamics are not extensively documented, the principles of photoaffinity labeling with azidobenzoyl derivatives are widely applied in this field. Azidobenzoyl-modified compounds are used to identify and map the binding sites of various molecules on tubulin, the building block of microtubules, and on microtubule-associated proteins (MAPs).

The general strategy involves synthesizing a derivative of a molecule known to interact with microtubules, such as a taxane (B156437) or a colchicine (B1669291) analogue, functionalized with a photoactivatable azido group. Upon binding to tubulin or MAPs, photoactivation leads to the formation of a covalent bond, permanently tagging the binding site. Subsequent analysis allows for the identification of the specific amino acid residues involved in the interaction. This approach has been crucial in understanding how various drugs and endogenous proteins regulate microtubule polymerization, depolymerization, and stability. Given that putrescine and other polyamines are known to interact with and modulate microtubules, this compound represents a potential, albeit not yet fully exploited, tool for mapping these interaction sites with high precision.

Exploration of Polyamine-Mediated Biological Functions through Derivative Probes

The putrescine moiety of this compound allows it to function as a probe to explore the diverse roles of polyamines in cellular processes. By virtue of its structural similarity to the endogenous polyamine, it can potentially enter cells via polyamine transporters and participate in polyamine-dependent pathways.

Investigation of Polyamine Transport Mechanisms

The transport of polyamines across the cell membrane is a tightly regulated process, often upregulated in rapidly proliferating cells, such as cancer cells. Understanding these transport mechanisms is crucial for developing targeted cancer therapies. Azido-functionalized polyamine derivatives are valuable tools for identifying and characterizing the proteins involved in polyamine transport.

The underlying principle is that the azido-polyamine probe will be recognized and transported by the cellular polyamine transport system. Once inside the cell, photoactivation can be used to covalently cross-link the probe to the transporter proteins or other interacting molecules in its immediate vicinity. This allows for the subsequent isolation and identification of these proteins, providing critical insights into the molecular machinery of polyamine uptake. While studies specifically using this compound for this purpose are not prominent, the use of other azido- and fluorescently-labeled polyamines has successfully identified key components of these transport systems.

Role in Protein Polyamination Studies

Polyamination is a post-translational modification where polyamines are covalently attached to proteins, a reaction often catalyzed by transglutaminases. This modification can alter the charge, structure, and function of the target protein. This compound serves as a valuable substrate for transglutaminases, enabling the study of protein polyamination.

The primary amine of the putrescine portion of the molecule can act as a substrate for transglutaminase, which catalyzes its covalent attachment to a glutamine residue on a target protein. The incorporated azidobenzoyl group then provides a means for further investigation. For example, it can be used to cross-link the polyaminated protein to its interacting partners upon photoactivation. This approach allows for the identification of proteins that are substrates for polyamination and the subsequent exploration of the functional consequences of this modification.

Interactive Data Table: Applications of this compound in Cellular Studies

| Application Area | Principle | Potential Insights |

| Cytoskeletal Dynamics | Photoaffinity cross-linking of actin filaments. | Elucidation of protein-protein interactions and structural details. |

| Polyamine Transport | Acts as a photoactivatable analog of putrescine to identify transporter components. | Identification and characterization of polyamine transport proteins. |

| Protein Polyamination | Serves as a transglutaminase substrate to introduce a photoactivatable group into proteins. | Identification of polyaminated proteins and their interaction partners. |

Elucidating Ligand-Receptor Interactions (e.g., FMRFamide receptor analogs)

The versatility of this compound extends to the study of ligand-receptor interactions, particularly for receptors that recognize amine-containing ligands. While direct application to FMRFamide receptors is not extensively reported, the principle of using such a photoaffinity probe is highly relevant.

FMRFamide and related peptides are a family of neuropeptides that play diverse roles in neurotransmission and neuromodulation. Their receptors are G protein-coupled receptors that recognize the C-terminal arginyl-phenylalaninamide motif. If a putrescine-like moiety were part of a ligand recognized by an FMRFamide receptor analog, an azidobenzoyl derivative could be synthesized to map the ligand-binding pocket.

The strategy would involve synthesizing an analog of the FMRFamide-like peptide where a non-essential part of the molecule is replaced with this compound. This photoactivatable ligand would then be incubated with the receptor. Upon binding and photoactivation, a covalent bond would form between the ligand and the receptor, allowing for the identification of the specific amino acid residues that constitute the binding pocket. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of novel agonists or antagonists.

Advanced Analytical and Characterization Methodologies Employed with N 4 Azidobenzoyl Putrescine Labeling

Mass Spectrometry-Based Identification and Site Mapping of Cross-linked Peptides

Mass spectrometry (MS) has become an indispensable tool for proteomics, and its application is crucial in studies involving chemical cross-linking. nih.gov It allows for the precise determination of the mass of peptides and their fragments, which is fundamental to identifying cross-linked species.

High-resolution mass spectrometry, often performed on instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzers, provides highly accurate mass measurements of peptide fragments. nih.gov This accuracy is critical for distinguishing between cross-linked peptides and other species in a complex mixture. The high resolving power allows for the confident assignment of fragment ions, which is the first step in identifying the sequences of the cross-linked peptides.

In a typical workflow, proteins labeled with N-(4-Azidobenzoyl)putrescine are proteolytically digested, and the resulting peptide mixture is analyzed by LC-MS/MS. The high-resolution precursor scan identifies potential cross-linked peptides based on their mass. Subsequent fragmentation and high-resolution analysis of the fragment ions provide the data needed for sequence identification.

Key Research Findings in High-Resolution Mass Spectrometry for Peptide Analysis:

| Instrument Type | Key Advantage | Application in Cross-linking Studies | Reference |

|---|---|---|---|

| Orbitrap | High resolution and high mass accuracy | Enables confident identification of cross-linked peptides from complex digests. | nih.gov |

| FTICR | Highest available mass resolution and accuracy | Used for detailed characterization of cross-linked species and resolving isotopic patterns. | nih.gov |

Tandem mass spectrometry (MS/MS) is the cornerstone for determining the exact location of the cross-link. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented to produce a series of product ions. The pattern of these product ions provides sequence information. For cross-linked peptides, the MS/MS spectrum is a composite of fragments from both peptide chains, making interpretation more complex.

Specialized software is often required to analyze these complex spectra and identify the specific amino acid residues involved in the cross-link. The fragmentation of the cross-linker itself can also provide valuable information for identifying cross-linked peptides. The use of cleavable cross-linkers can simplify MS/MS analysis by allowing the two peptide chains to be separated within the mass spectrometer. nih.gov

For instance, in a study identifying the interaction between Gln-41 and Lys-113 in F-actin using this compound, mass spectrometry was used to analyze the cross-linked peptide complex isolated from a tryptic digest. nih.gov

Electron Transfer Dissociation (ETD) is a fragmentation technique that is particularly useful for the analysis of peptides and their post-translational modifications. nih.govnih.gov Unlike Collision-Induced Dissociation (CID), which tends to cleave the most labile bonds, ETD preserves modifications and provides more extensive backbone fragmentation. nih.gov This is highly advantageous for localizing the site of a cross-link, as the modification itself is less likely to be lost during fragmentation.

ETD is particularly effective for larger peptides and those with multiple basic sites, which can be challenging to analyze by CID. The complementary nature of ETD and CID is often exploited in modern proteomic workflows to maximize sequence coverage and confidently identify modification sites. nih.govnih.gov

Chromatographic Separation Techniques for Labeled Biomolecules

Prior to mass spectrometric analysis, chromatographic techniques are essential for reducing the complexity of the sample and enriching for the biomolecules of interest.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating peptides based on their hydrophobicity. hplc.eu In the context of this compound labeling, RP-HPLC is used to fractionate the complex mixture of peptides generated after proteolytic digestion. nih.gov This separation reduces the complexity of the sample introduced into the mass spectrometer, thereby increasing the number of identified peptides.

Peptides are typically bound to a hydrophobic stationary phase (like C18) and eluted with a gradient of increasing organic solvent. bachem.com The fractions can then be analyzed individually by LC-MS/MS. High pH reversed-phase fractionation can provide an orthogonal separation to the low pH separation typically used in the subsequent LC-MS analysis, further enhancing the depth of proteome analysis. thermofisher.com

Key Parameters in RP-HPLC for Peptide Fractionation:

| Parameter | Description | Impact on Separation | Reference |

|---|---|---|---|

| Stationary Phase | Typically C18-modified silica. | Determines the retention based on hydrophobicity. | bachem.com |

| Mobile Phase | A gradient of aqueous and organic solvents, often with an ion-pairing agent like TFA. | Controls the elution of peptides. | hplc.eu |

| pH | Can be manipulated to alter peptide retention and achieve orthogonal separation. | High pH RP-HPLC can be used prior to low pH LC-MS/MS for improved fractionation. | thermofisher.com |

Affinity chromatography is a technique that allows for the specific enrichment of labeled proteins or peptides from a complex mixture. nih.gov This is particularly useful when the labeled species are of low abundance. If the this compound probe is designed to include a tag, such as biotin (B1667282), affinity chromatography can be used to capture the labeled biomolecules.

For example, a biotin-tagged this compound could be used to label interacting proteins. After cell lysis, the biotinylated proteins can be captured on a resin coated with streptavidin or avidin. Unbound proteins are washed away, and the enriched, labeled proteins can be eluted and subsequently analyzed by mass spectrometry. This approach significantly reduces sample complexity and increases the likelihood of identifying specific interaction partners.

Electrophoretic Separation and Visualization Techniques (e.g., SDS-PAGE)

Following the labeling of proteins with this compound, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating the modified proteins based on their molecular weight. While the label itself is not directly visible, the azide (B81097) group serves as a platform for post-electrophoresis visualization.

This is achieved through in-gel bio-orthogonal ligation, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The process involves incubating the gel containing the separated proteins with a fluorescent probe that has a terminal alkyne group. This reaction selectively forms a stable triazole linkage between the azide on the putrescine label and the alkyne on the fluorescent dye. The result is the covalent attachment of a fluorophore to the target proteins directly within the gel matrix.

Once the reaction is complete, the gel can be imaged using a fluorescence scanner. This method offers high sensitivity and specificity, as only the proteins that have been successfully modified with this compound will become fluorescent. This allows for the clear visualization of labeled protein bands, distinguishing them from the background of unlabeled proteins in the proteome. This approach is analogous to methods used to visualize newly synthesized proteins containing bioorthogonal non-canonical amino acids like L-azidohomoalanine (AHA).

Spectroscopic and Imaging Approaches for Labeled Biological Systems

Spectroscopic and imaging techniques are paramount for elucidating the localization, dynamics, and interactions of biomolecules labeled with this compound within their native cellular environment.

Fluorescence microscopy is a cornerstone for visualizing biological systems labeled via this compound. The strategy relies on the bio-orthogonal "click" reaction to attach a fluorescent dye to the azide-labeled target molecule. This two-step approach allows for robust and specific imaging in fixed or living cells. researchgate.nettennessee.edu

The process begins with the incorporation of this compound into target biomolecules. Subsequently, the cells are treated with a fluorescent probe containing a reactive partner for the azide, such as a cyclooctyne (B158145) or terminal alkyne. The strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for live-cell imaging as it proceeds efficiently without the need for a cytotoxic copper catalyst. nih.gov This reaction leads to the covalent labeling of the target molecules with a fluorophore, enabling their visualization by techniques such as confocal fluorescence microscopy. tennessee.edu

This method allows for high-resolution imaging of the subcellular localization of the labeled molecules. frontiersin.org A wide array of fluorescent probes with different spectral properties can be used, facilitating multicolor imaging experiments to study co-localization with other cellular components. nih.gov The choice of fluorophore can be tailored to the specific imaging modality and experimental requirements.

| Probe Class | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Common Applications |

|---|---|---|---|---|

| Coumarin Derivatives | Alkyne | ~375-430 | ~440-520 | Live-cell imaging, flow cytometry |

| Fluorescein (FITC) | Alkyne/Cyclooctyne | ~494 | ~518 | Cellular imaging, protein labeling |

| BODIPY Dyes | Alkyne/Cyclooctyne | ~503 | ~512 | Fluorescent polyamine analogs, cellular uptake studies |

| Alexa Fluor Dyes | Alkyne/Cyclooctyne | Various | Various | High-resolution imaging, single-molecule studies |

| Cyanine Dyes (e.g., Cy3, Cy5) | Alkyne/Cyclooctyne | Various | Various | In-gel visualization, multiplex imaging |

Multi-parameter fluorescence detection (MFD) is a sophisticated analytical technique that operates at the single-molecule level to dissect heterogeneity within complex mixtures. nih.govacs.org Once a biomolecule labeled with this compound has been tagged with a suitable fluorescent probe, it becomes amenable to analysis by MFD. This method is particularly powerful for studying systems where the labeled molecules may exist in different conformational states, oligomerization states, or binding partnerships.

MFD simultaneously measures multiple fluorescence parameters from single molecules as they pass through a tiny observation volume. acs.org These parameters can include fluorescence lifetime, fluorescence anisotropy, and fluorescence intensity. By creating multi-dimensional histograms of these parameters, distinct subpopulations of molecules can be identified and quantified. nih.govacs.org

For example, MFD could be used to analyze a protein labeled with this compound and a fluorescent probe to:

Distinguish between monomeric and oligomeric forms of the protein.

Detect conformational changes upon binding to a substrate or another protein.

Characterize the composition and dynamics of multi-protein complexes.

This technique provides a layer of information beyond simple localization, offering insights into the molecular-level interactions and environmental conditions of the labeled species within a heterogeneous biological sample.

Integration of N 4 Azidobenzoyl Putrescine in Chemical Proteomics Workflows

Global Target Identification and Deconvolution Strategies Using Photoaffinity Probes

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of small molecules and mapping protein-ligand interactions. nih.gov N-(4-Azidobenzoyl)putrescine is designed to function as a photoaffinity probe, primarily for the enzyme family of transglutaminases and their substrates. Transglutaminases catalyze the post-translational modification of proteins by forming isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. Putrescine can act as an amine donor, becoming incorporated into proteins at the site of reactive glutamine residues. nih.gov

The workflow for global target identification using this compound typically involves the following steps:

Incubation: The probe is incubated with cell lysates or intact cells. The putrescine portion of the molecule is recognized by transglutaminases, which then catalyze its covalent attachment to their protein substrates.

Photoactivation: Upon exposure to UV light, the aryl azide (B81097) group in the N-(4-Azidobenzoyl) moiety is converted into a highly reactive nitrene. This nitrene rapidly forms a covalent bond with any nearby amino acid residues of interacting proteins, effectively crosslinking the transglutaminase substrate to its interacting partners.

Enrichment and Identification: The crosslinked protein complexes are then enriched, typically using affinity purification methods if a reporter tag (e.g., biotin) is incorporated into the probe design. The enriched proteins are subsequently digested and identified by mass spectrometry.

This strategy allows for the deconvolution of complex protein interaction networks involving transglutaminase activity. The specificity of the putrescine moiety for transglutaminases helps in targeting a specific class of enzymatic modifications, while the photoaffinity labeling component captures both stable and transient protein interactions that occur in the vicinity of the labeled substrate.

| Step | Description | Key Considerations |

| 1. Probe Incubation | Introduction of this compound to the biological system (cell lysate, intact cells). | Probe concentration, incubation time, and cell permeability. |

| 2. Enzymatic Labeling | Transglutaminase-mediated incorporation of the probe onto substrate proteins. | Activity of endogenous transglutaminases. |

| 3. UV Photoactivation | Irradiation with UV light to generate the reactive nitrene species. | Wavelength and duration of UV exposure to ensure efficient crosslinking without excessive protein damage. |

| 4. Protein Complex Capture | Covalent crosslinking of the probe-labeled protein to its interacting partners. | Proximity and orientation of interacting proteins. |

| 5. Enrichment & Digestion | Isolation of crosslinked complexes and enzymatic digestion into peptides. | Use of affinity tags (e.g., biotin) for efficient pulldown. |

| 6. Mass Spectrometry | Identification of the crosslinked proteins and mapping of interaction sites. | High-resolution mass spectrometry for accurate identification. |

Development of Comprehensive Proteomic Pipelines for Protein Interaction Mapping

The integration of this compound into proteomic pipelines enables the systematic mapping of protein interactions mediated by transglutaminases. A comprehensive pipeline would encompass sample preparation, probe labeling, protein enrichment, mass spectrometry analysis, and bioinformatics data processing.

A typical proteomic pipeline utilizing this compound would be structured as follows:

Cell Culture and Treatment: Cells are cultured under specific conditions and then treated with this compound.

Photo-crosslinking and Lysis: Following incubation, the cells are subjected to UV irradiation to induce crosslinking, and then lysed to extract proteins.

Affinity Purification: The crosslinked protein complexes are captured using an affinity resin, for instance, streptavidin beads if a biotin (B1667282) tag is present on the probe.

On-Bead Digestion: The captured proteins are digested into peptides while still bound to the affinity resin.

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences.

Data Analysis: The mass spectrometry data is processed using specialized software to identify the proteins present in the complexes and to pinpoint the sites of crosslinking.

This pipeline facilitates the identification of both the direct substrates of transglutaminases and the proteins that interact with these substrates. The covalent nature of the linkages formed by photoaffinity labeling allows for the use of stringent washing conditions during affinity purification, reducing the background of non-specific binders and improving the reliability of the identified interactions.

| Pipeline Stage | Methodology | Expected Outcome |

| Sample Preparation | Cell culture, treatment with this compound, UV irradiation, cell lysis. | Covalently crosslinked protein complexes within the cell lysate. |

| Enrichment | Affinity purification (e.g., streptavidin-biotin). | Isolation of probe-labeled proteins and their interacting partners. |

| Mass Spectrometry | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Peptide fragmentation spectra for protein identification. |

| Bioinformatics | Database searching, protein identification, and quantification. | A list of identified proteins and their relative abundance. |

Quantitative Proteomics Approaches Leveraging this compound Labeling

Quantitative proteomics methods can be combined with this compound labeling to study the dynamics of transglutaminase-mediated protein interactions under different cellular conditions. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be employed.

In a SILAC-based approach, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is treated with a stimulus to induce changes in transglutaminase activity, while the other serves as a control. Both populations are labeled with this compound, and the lysates are mixed. The crosslinked complexes are enriched and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a quantitative measure of the changes in protein interactions in response to the stimulus.

Similarly, iTRAQ or Tandem Mass Tag (TMT) labeling can be used for multiplexed quantitative analysis. After protein enrichment and digestion, the resulting peptides from different experimental conditions are labeled with distinct isobaric tags. The samples are then combined and analyzed by mass spectrometry. The reporter ions generated during fragmentation provide relative quantification of the labeled peptides, allowing for the comparison of interaction dynamics across multiple conditions simultaneously.

These quantitative approaches provide valuable insights into how cellular signaling pathways and external stimuli modulate the transglutaminase interactome.

| Quantitative Method | Principle | Application with this compound |

| SILAC | Metabolic labeling with stable isotopes. | Comparing transglutaminase substrate interactions between two different cell states (e.g., treated vs. untreated). |

| iTRAQ/TMT | Chemical labeling of peptides with isobaric tags. | Multiplexed analysis of protein interaction dynamics across multiple experimental conditions. |

| Label-Free Quantification | Intensity-based quantification of peptides across different runs. | A simpler, cost-effective method for quantifying changes in protein interactions, though with potentially lower precision than isotopic labeling. |

Emerging Research Directions and Future Perspectives for N 4 Azidobenzoyl Putrescine

Synergistic Applications with Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Enhanced Structural Resolution

The combination of photoaffinity labeling with high-resolution structural techniques like Cryo-EM and X-ray crystallography represents a powerful strategy for elucidating the precise nature of molecular interactions. nih.govnih.gov By covalently cross-linking N-(4-Azidobenzoyl)putrescine to its target protein, a stable complex is formed. This stability is crucial for overcoming challenges in structural biology, particularly for transient or low-affinity interactions that are difficult to capture. nih.gov

Cryo-EM is exceptionally well-suited for analyzing large, dynamic macromolecular complexes in their near-native states, which are often challenging to crystallize. criver.comcreative-biostructure.com Covalently locking the putrescine analog into its binding site provides a homogenous sample, which is essential for achieving high-resolution reconstructions. researchgate.net This approach can reveal not only the specific binding pocket but also any conformational changes induced by the ligand's binding. nih.gov

Conversely, X-ray crystallography provides unparalleled atomic-level detail for well-ordered crystalline samples. criver.comyoutube.com A protein covalently modified by this compound can be more amenable to crystallization, and the resulting structure can unambiguously map the ligand-binding site with high precision. nih.gov The integration of these techniques allows researchers to first identify a target using the probe and subsequently determine its high-resolution structure, providing a complete picture of the molecular recognition event. ed.ac.uk This synergistic approach is invaluable for structure-based drug design, enabling the development of more specific and potent therapeutic agents targeting polyamine-dependent pathways. creative-biostructure.com

Advancements in Computational Modeling and Molecular Dynamics Simulations of Probe-Target Interactions

Computational methods are becoming indispensable for complementing and guiding experimental studies of probe-target interactions. Molecular dynamics (MD) simulations, in particular, offer a window into the dynamic behavior of this compound within its biological target, providing insights that are often inaccessible through static experimental techniques alone. nih.govnih.govmdpi.com

Recent advances in computational power and algorithms allow for all-atom MD simulations that can predict the binding pose of the probe in a protein's active site before the photocrosslinking event. nih.govdiva-portal.org These simulations can elucidate the specific non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the initial probe-target complex. Furthermore, computational tools like covalent docking programs are being developed to specifically model the formation of the covalent bond upon photoactivation, providing a more accurate representation of the final, cross-linked state. nih.govresearchgate.net

Enhanced sampling techniques and free energy calculations can be employed to quantify the binding affinity and explore the entire energy landscape of the interaction. diva-portal.orgsemanticscholar.org This information is critical for understanding binding specificity and for designing new probes with improved properties. By combining MD simulation data with experimental results from photoaffinity labeling and mass spectrometry, researchers can build highly accurate, dynamic models of probe-target complexes, accelerating the discovery and validation of new drug targets. nih.govresearchgate.net

Expanding the Scope of this compound-Based Probes for Novel Biological Targets

The natural polyamines—putrescine, spermidine, and spermine—are essential polycations involved in a vast array of cellular functions, including cell proliferation, gene regulation, and ion channel modulation. rowan.edurutgers.edu The dysregulation of polyamine homeostasis is a hallmark of numerous diseases, most notably cancer. rutgers.edu this compound, as a structural mimic of putrescine, is an ideal chemical probe for exploring the "polyamine interactome" and identifying novel protein targets within these critical pathways. rowan.edu

Future research will likely focus on applying this probe in diverse biological contexts to uncover previously uncharacterized polyamine-binding proteins. Key areas of investigation include:

Polyamine Transport Systems: The molecular machinery responsible for polyamine uptake and efflux is not fully understood. nih.govnih.gov Probes based on this compound can be used to identify and characterize the protein components of these transport systems, such as the ATP-binding cassette (ABC) transporters. ebi.ac.uk

Enzymes in Polyamine Metabolism: Identifying novel regulators of key enzymes like ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, is crucial. rutgers.edu

Ion Channels and Receptors: Polyamines are known to modulate the activity of various ion channels. Photoaffinity probes can pinpoint the specific binding sites on these channels.

Nucleic Acid Interactions: Polyamines interact with negatively charged DNA and RNA, influencing their structure and function. nih.gov It is possible that specific proteins mediate these interactions, which could be identified using putrescine-based probes.

By employing this compound in chemoproteomic workflows, researchers can systematically map polyamine-protein interactions across different cell types and disease states, opening new avenues for therapeutic intervention. nih.govresearchgate.net

| Target Class | Biological Function | Potential Impact of Identification |

|---|---|---|

| Polyamine Transporters | Cellular uptake and efflux of polyamines | Development of inhibitors to block polyamine supply to cancer cells. rutgers.eduebi.ac.uk |

| Metabolic Enzymes | Regulation of polyamine biosynthesis and catabolism | Discovery of new regulatory nodes for controlling cellular polyamine levels. rutgers.edu |

| Ion Channels (e.g., Kir, NMDA) | Modulation of neuronal excitability and signaling | Understanding the molecular basis of polyamine-mediated channelopathies. |

| Protein Kinases/Phosphatases | Signal transduction pathways | Uncovering links between polyamine levels and cellular signaling networks. |

| Nucleic Acid-Binding Proteins | Gene expression, chromatin structure, translation | Elucidating the role of proteins in mediating polyamine effects on genetic processes. nih.gov |

Methodological Innovations in Photoaffinity Labeling and Cross-linking Technologies

The field of photoaffinity labeling is continuously evolving, with innovations aimed at increasing efficiency, specificity, and applicability. elsevierpure.comsemanticscholar.org These advancements directly enhance the utility of probes like this compound.

Another significant advance is the design of multifunctional or trifunctional probes . elsevierpure.com These sophisticated reagents incorporate not only the target-binding moiety (putrescine) and the photo-reactive group (azide) but also a third functional handle for downstream analysis. nih.gov This handle is often an alkyne or a strained alkene, which allows for highly specific and efficient "click chemistry" reactions to attach reporter tags, such as biotin (B1667282) for enrichment or a fluorophore for imaging. nih.gov

Furthermore, the development of cleavable linkers between the probe and the reporter tag has streamlined the identification of labeled peptides in mass spectrometry-based proteomics. These linkers allow the captured protein to be released after enrichment, simplifying sample preparation and improving the confidence of target identification. The integration of these innovative chemical tools with state-of-the-art proteomics and data analysis software continues to push the boundaries of what can be discovered using photoaffinity labeling. nih.govcolab.wsprofacgen.comthermofisher.com

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Aryl Azide (B81097) | 254-300 nm | Nitrene | Well-established chemistry. | Requires short-wavelength UV; potential for rearrangement to less reactive species. nih.gov |

| Diazirine | ~350 nm | Carbene | Small size; activated by less-damaging UV light; chemically stable before activation. thermofisher.comnih.gov | Can be synthetically challenging to incorporate. |

| Benzophenone | ~360 nm | Diradical (Triplet Ketone) | Chemically robust; can be repeatedly photo-activated; less quenched by water. nih.gov | Larger size may perturb binding; slower reaction kinetics. |

Q & A

Q. What is the role of N-(4-Azidobenzoyl)putrescine in protein cross-linking studies, and how is it experimentally implemented?

this compound is a photoactivatable cross-linker used to study protein-protein interactions. Upon UV irradiation, the azido group generates a reactive nitrene intermediate, enabling covalent bond formation between proximal amino acid residues. For example, in F-actin, it forms intermolecular cross-links between Gln-41 and Lys-113, stabilizing transient interactions for structural analysis . Experimental design involves incubating the compound with target proteins under native conditions, followed by UV activation and SDS-PAGE or mass spectrometry to identify cross-linked peptides. Controls (e.g., absence of UV light) are critical to validate specificity .

Q. How is this compound synthesized and characterized for research use?

Synthesis typically involves coupling 4-azidobenzoic acid with putrescine using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions. Derivatives like N-(4-azidobenzoyl)-3-isocyanatopropylamide are purified via silica gel chromatography and characterized by NMR (e.g., ¹H, ¹³C) and mass spectrometry (LC-MS or MALDI-TOF). Key synthetic intermediates include p-azidobenzoyl chloride, which is reacted with putrescine in dichloromethane . Purity (>95%) is confirmed by TLC and HPLC .

Q. What detection methods are used to quantify this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying polyamines. Advanced techniques like electrostatic repulsion hydrophilic interaction liquid chromatography (ERLIC) improve resolution for polar compounds. Mass spectrometry (LC-MS/MS) provides high sensitivity for trace analysis, while fluorescence labeling (e.g., dansyl chloride) enhances detection limits in complex matrices .

Advanced Questions

Q. How can researchers track the metabolic integration of this compound into alkaloid biosynthetic pathways?

Radiolabeled (e.g., ¹⁴C) or stable isotope (e.g., ¹³C) analogs are introduced into plant tissues or cell cultures. Metabolic incorporation is traced via LC-MS/MS, focusing on intermediates like N-methylputrescine, a precursor to nicotine and tropane alkaloids. Enzymatic assays for putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) validate activity, while RNAi knockdown of PMT disrupts alkaloid production, confirming functional roles .

Q. What factors influence the cross-linking efficiency of this compound in protein interaction studies?

Efficiency depends on:

- Probe length : Longer spacers (e.g., 3-isocyanatopropylamide) enhance flexibility for residue accessibility .

- Chemical environment : Mg²⁺ and temperature modulate protein conformation, affecting cross-linkable distances (e.g., in ribozyme folding studies) .

- Reaction time : Prolonged UV exposure increases nonspecific binding; optimization via time-course experiments is essential .

Q. How can contradictions in cross-linking data (e.g., variable residue pairs) be resolved?

Discrepancies may arise from conformational dynamics or competing reactions. Strategies include:

- Comparative mutagenesis : Site-directed mutations (e.g., Gln41Ala in actin) test cross-link specificity .

- Orthogonal techniques : Cryo-EM or X-ray crystallography validate cross-linked structures .

- Quantitative mass spectrometry : Isotope-labeled standards distinguish true interactions from artifacts .

Q. What role does this compound play in elucidating polyamine functions in plant stress responses?

Polyamines like putrescine regulate ROS scavenging and ABA biosynthesis under stress. Photo-cross-linking with this compound identifies binding partners (e.g., ROS-sensitive enzymes) in stress pathways. Genome-wide association studies (GWAS) and Boolean network modeling integrate metabolomic data to map putrescine’s role in cold tolerance and hormonal crosstalk .

Methodological Notes

- Protein Cross-Linking : Use 1–5 mM this compound in buffer (pH 7.4) with 10 min UV exposure (365 nm) .

- Metabolic Tracing : Incubate plant tissues with 10 µM isotope-labeled compound for 24–48 h before extraction .

- Data Validation : Combine cross-linking results with enzymatic assays (e.g., PMT activity via SAM-dependent methylation) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.